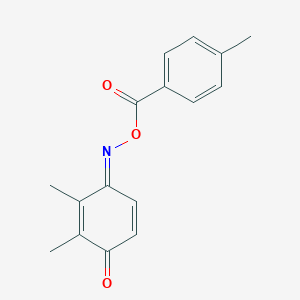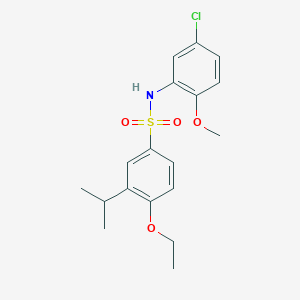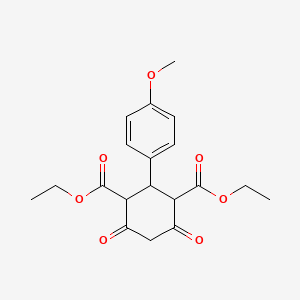![molecular formula C15H21N3O3 B5289288 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-3-methyl-1-butanol](/img/structure/B5289288.png)
2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-3-methyl-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-3-methyl-1-butanol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as OMDM-2 and has been found to have a range of biochemical and physiological effects. In
作用機序
OMDM-2 acts as a positive allosteric modulator of the M2 muscarinic acetylcholine receptor. This receptor is found in the brain and is involved in the regulation of cognitive function. OMDM-2 binds to a specific site on the receptor, which enhances its activity and leads to an increase in the release of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OMDM-2 are primarily related to its ability to enhance the release of acetylcholine in the brain. This effect has been shown to improve cognitive function in animal models and has led to the investigation of OMDM-2 as a potential treatment for Alzheimer's disease and other cognitive disorders.
実験室実験の利点と制限
OMDM-2 has several advantages for use in lab experiments. It is a highly specific compound that targets a specific receptor in the brain, which reduces the risk of off-target effects. Additionally, OMDM-2 has a relatively low toxicity profile, which makes it safe for use in animal studies. However, OMDM-2 has some limitations as well. It has poor solubility in water, which can make it challenging to administer in certain experiments. Additionally, OMDM-2 has a short half-life, which can make it difficult to maintain consistent levels of the compound in the body.
将来の方向性
There are several future directions for research on OMDM-2. One area of investigation is the potential use of OMDM-2 as a treatment for cognitive disorders such as Alzheimer's disease. Additional studies are needed to determine the efficacy and safety of OMDM-2 in human subjects. Another area of research is the development of analogs of OMDM-2 that may have improved pharmacological properties. Finally, there is a need for further studies to explore the mechanism of action of OMDM-2 and its effects on other neurotransmitter systems in the brain.
Conclusion:
In conclusion, OMDM-2 is a promising chemical compound that has been studied extensively for its potential applications in scientific research. The synthesis method for OMDM-2 has been optimized over the years to improve the efficiency of the reaction and reduce the cost of production. OMDM-2 has been found to enhance the release of acetylcholine in the brain, which has led to the investigation of OMDM-2 as a potential treatment for Alzheimer's disease and other cognitive disorders. While OMDM-2 has several advantages for use in lab experiments, additional studies are needed to determine its efficacy and safety in human subjects. There are several future directions for research on OMDM-2, including the development of analogs and further exploration of its mechanism of action.
合成法
The synthesis method for OMDM-2 involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-methyl-1-butanol in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the highest yield of the desired product. The synthesis of OMDM-2 has been optimized over the years to improve the efficiency of the reaction and reduce the cost of production.
科学的研究の応用
OMDM-2 has been studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience. OMDM-2 has been found to enhance the release of acetylcholine in the brain, which is a neurotransmitter that plays a critical role in learning and memory. This effect has led to the investigation of OMDM-2 as a potential treatment for Alzheimer's disease and other cognitive disorders.
特性
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylamino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)13(9-19)16-8-14-17-15(18-21-14)11-4-6-12(20-3)7-5-11/h4-7,10,13,16,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPFUUQHLGAKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-dimethylmorpholine](/img/structure/B5289209.png)

![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5289234.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5289241.png)


![5-imino-6-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5289271.png)
![N-methyl-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-2-thiophenecarboxamide](/img/structure/B5289276.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B5289291.png)
![6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline](/img/structure/B5289294.png)
![N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5289302.png)

![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5289313.png)
![1,4,6-trimethyl-3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5289318.png)
